molecular formula C14H17NO4 B11855068 Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Cat. No.: B11855068
M. Wt: 263.29 g/mol
InChI Key: CVEBXPRITHLJKJ-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with acetic acid derivatives under specific reaction conditions. One common method involves the use of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another derivative with a methyl group at the 1-position.

Uniqueness

Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate

InChI

InChI=1S/C14H17NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-8,15H,4-5H2,1-3H3

InChI Key

CVEBXPRITHLJKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC(=O)OC)OC

Origin of Product

United States

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